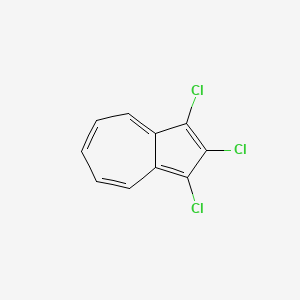
1,2,3-Trichloroazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trichloroazulene is a chlorinated derivative of azulene, an aromatic hydrocarbon known for its deep blue color Azulene itself is a non-benzenoid aromatic compound with a fused bicyclic structure, consisting of a five-membered ring fused to a seven-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Trichloroazulene can be synthesized through the chlorination of azulene. One common method involves the reaction of azulene with phosphorus pentachloride (PCl5) under controlled conditions. This reaction typically proceeds as follows:
Reaction: Azulene + PCl5 → this compound + By-products
Conditions: The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trichloroazulene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or azulene itself.
Oxidation Reactions: Oxidative conditions can lead to the formation of chlorinated azulene derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute chlorine atoms.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of amino- or thio-substituted azulenes.
Reduction: Formation of partially or fully dechlorinated azulenes.
Oxidation: Formation of chlorinated azulene derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trichloroazulene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other chlorinated azulene derivatives and studying their properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1,2,3-Trichloroazulene depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Trichloroazulene: Another chlorinated derivative of azulene with chlorine atoms at the 1, 2, and 4 positions.
1,3,5-Trichloroazulene: Chlorinated derivative with chlorine atoms at the 1, 3, and 5 positions.
1,2,3-Trichlorobenzene: A chlorinated benzene derivative with similar chlorine substitution patterns.
Uniqueness
1,2,3-Trichloroazulene is unique due to its specific substitution pattern on the azulene core, which imparts distinct chemical and physical properties. Its fused bicyclic structure and aromaticity contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
36044-34-5 |
|---|---|
Molekularformel |
C10H5Cl3 |
Molekulargewicht |
231.5 g/mol |
IUPAC-Name |
1,2,3-trichloroazulene |
InChI |
InChI=1S/C10H5Cl3/c11-8-6-4-2-1-3-5-7(6)9(12)10(8)13/h1-5H |
InChI-Schlüssel |
WTENQJCEWBPHDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C(C(=C2Cl)Cl)Cl)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


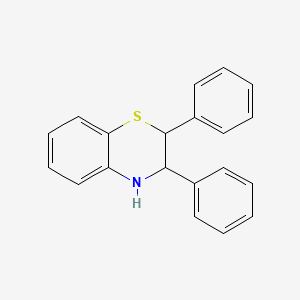
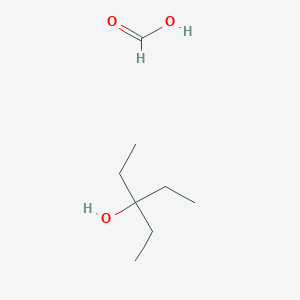
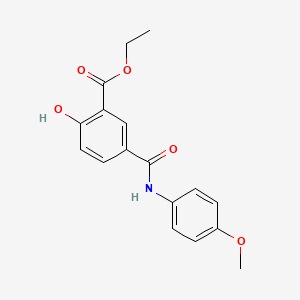
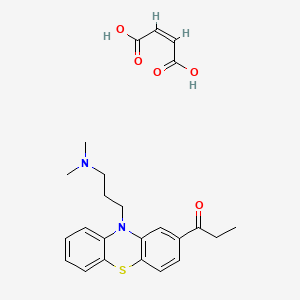

![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
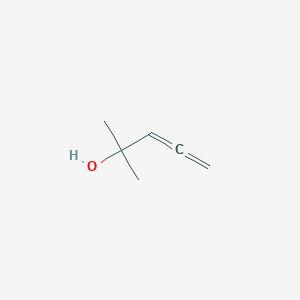
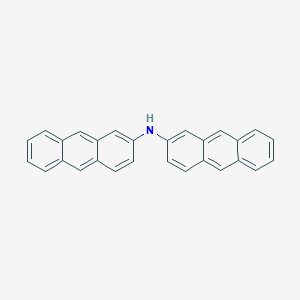
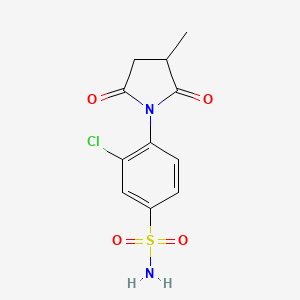
![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
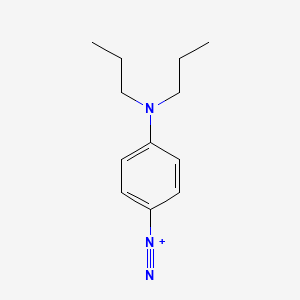
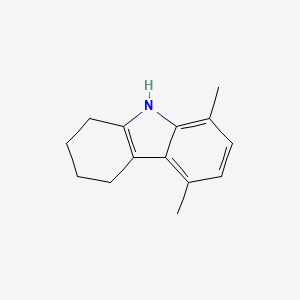
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
